molecular formula C20H28N4O2S B2653815 2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797328-73-4

2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2653815
CAS No.: 1797328-73-4
M. Wt: 388.53
InChI Key: UKPMRIVQBJKIFV-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has identified derivatives of 2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide with significant antimicrobial properties. A study involving the synthesis and characterization of novel compounds related to this chemical structure found that certain derivatives exhibited substantial activity against various microbial strains. The compounds were analyzed using IR, 1H NMR, 13C NMR, and Mass spectral analysis to elucidate their structures, confirming their potential as antimicrobial agents (Desai, Makwana, & Senta, 2016).

Corrosion Inhibition

Another significant application of compounds structurally similar to this compound is in corrosion inhibition. A study focused on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces, utilizing quantum chemical calculations and molecular dynamics simulations. This research concluded that these compounds effectively prevent corrosion, making them valuable in protecting metals (Kaya et al., 2016).

Anti-Cancer Activity

The search for new anticancer agents has led to the investigation of sulfonamide derivatives, including those related to the compound . Studies have demonstrated that certain derivatives possess promising anticancer activity against various cancer cell lines, including breast cancer. This highlights the potential therapeutic applications of these compounds in oncology (Ghorab, El-Gazzar, & Alsaid, 2014).

Inhibition of Adenosine Receptors

Derivatives of this compound have also been explored for their potential to act as adenosine receptor antagonists. These compounds could have implications in treating various conditions by modulating adenosine receptors, which are critical in many physiological processes (Esteve et al., 2006).

Properties

IUPAC Name

2,4,5-trimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-14-10-16(3)18(11-15(14)2)27(25,26)21-13-19-22-17(4)12-20(23-19)24-8-6-5-7-9-24/h10-12,21H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMRIVQBJKIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.